
9,10-Anthracenedione, 1-((2-(dimethylamino)ethyl)amino)-4-hydroxy-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
9,10-Anthracenedione, 1-((2-(dimethylamino)ethyl)amino)-4-hydroxy- is a derivative of anthraquinone, a class of organic compounds known for their diverse applications in dyes, pigments, and pharmaceuticals. This compound is characterized by the presence of a hydroxy group at the 4-position and a dimethylaminoethylamino group at the 1-position on the anthracenedione core.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 9,10-Anthracenedione, 1-((2-(dimethylamino)ethyl)amino)-4-hydroxy- typically involves the following steps:
Starting Material: The synthesis begins with 9,10-anthracenedione.
Amination: The 1-position of 9,10-anthracenedione is aminated using 2-(dimethylamino)ethylamine under controlled conditions.
Hydroxylation: The 4-position is hydroxylated using appropriate reagents such as hydrogen peroxide or other oxidizing agents.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale batch reactions with optimized conditions to ensure high yield and purity. The use of catalysts and specific reaction conditions, such as temperature and pressure, are crucial for efficient production.
Analyse Des Réactions Chimiques
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the hydroxy group, leading to the formation of quinones.
Reduction: Reduction reactions can convert the anthracenedione core to anthracene derivatives.
Substitution: The amino and hydroxy groups can participate in substitution reactions, allowing for further functionalization.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogenating agents, alkylating agents.
Major Products
Oxidation: Formation of quinones.
Reduction: Formation of anthracene derivatives.
Substitution: Various substituted anthracenedione derivatives.
Applications De Recherche Scientifique
9,10-Anthracenedione, 1-((2-(dimethylamino)ethyl)amino)-4-hydroxy- has several applications in scientific research:
Chemistry: Used as a precursor for the synthesis of complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly in cancer therapy.
Industry: Utilized in the production of dyes and pigments due to its chromophoric properties.
Mécanisme D'action
The mechanism of action of 9,10-Anthracenedione, 1-((2-(dimethylamino)ethyl)amino)-4-hydroxy- involves its interaction with cellular components. The compound can intercalate into DNA, disrupting the replication process and leading to cell cycle arrest. It may also generate reactive oxygen species, causing oxidative damage to cellular structures.
Comparaison Avec Des Composés Similaires
Similar Compounds
9,10-Anthracenedione: The parent compound, lacking the amino and hydroxy substituents.
1-Amino-2-methyl-9,10-anthracenedione: Similar structure with an amino group at the 1-position and a methyl group at the 2-position.
2-(1,1-Dimethylethyl)-9,10-anthracenedione: Contains a tert-butyl group at the 2-position.
Uniqueness
9,10-Anthracenedione, 1-((2-(dimethylamino)ethyl)amino)-4-hydroxy- is unique due to the presence of both the dimethylaminoethylamino and hydroxy groups, which confer distinct chemical and biological properties. These functional groups enhance its solubility, reactivity, and potential therapeutic applications compared to its analogs.
Propriétés
Numéro CAS |
69895-69-8 |
|---|---|
Formule moléculaire |
C18H18N2O3 |
Poids moléculaire |
310.3 g/mol |
Nom IUPAC |
1-[2-(dimethylamino)ethylamino]-4-hydroxyanthracene-9,10-dione |
InChI |
InChI=1S/C18H18N2O3/c1-20(2)10-9-19-13-7-8-14(21)16-15(13)17(22)11-5-3-4-6-12(11)18(16)23/h3-8,19,21H,9-10H2,1-2H3 |
Clé InChI |
PGENGIVCMXXOPD-UHFFFAOYSA-N |
SMILES canonique |
CN(C)CCNC1=C2C(=C(C=C1)O)C(=O)C3=CC=CC=C3C2=O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


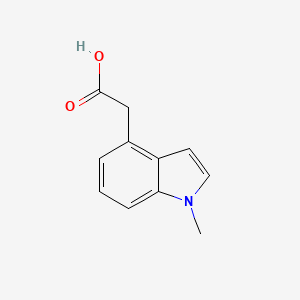
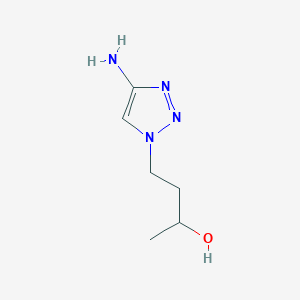
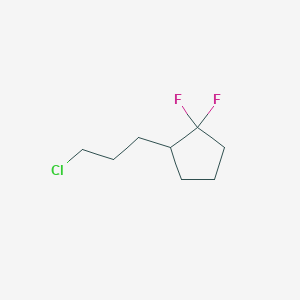

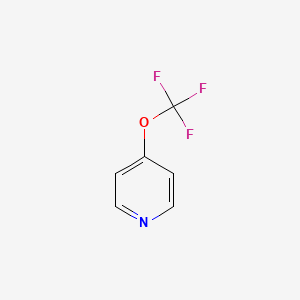

![(Propan-2-yl)({[1-(pyridazin-3-yl)piperidin-4-yl]methyl})amine dihydrobromide](/img/structure/B13149653.png)
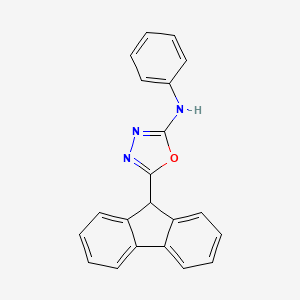

![1-[(2-Ethylhexyl)amino]-4-(methylamino)anthraquinone](/img/structure/B13149678.png)

![Ethyl6-bromo-[2,2'-bipyridine]-5-carboxylate](/img/structure/B13149687.png)


